N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7OS2/c1-21-15(18-19-20-21)25-9-13(23)16-11-4-2-3-10(7-11)12-8-22-5-6-24-14(22)17-12/h2-8H,9H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLPGQWARJTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo[2,1-b]thiazole ring through cyclization reactions, followed by the introduction of the phenyl group via electrophilic aromatic substitution. The tetrazole moiety is often introduced through a [3+2] cycloaddition reaction between an azide and a nitrile compound. The final step involves the formation of the thioacetamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to ensure consistent product quality. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical to the industrial-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and reduced thioacetamide derivatives.
Substitution: Various substituted phenyl or tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole ring and tetrazole moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. Additionally, its ability to interact with cellular membranes or DNA could contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: shares similarities with other compounds containing imidazo[2,1-b]thiazole, phenyl, and tetrazole groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazo[2,1-b]thiazole and tetrazole rings provides a versatile scaffold for further functionalization, making it a valuable compound for drug discovery and material science.
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The imidazo[2,1-b]thiazole moiety is synthesized through cyclization reactions involving thiazole and imidazole derivatives. Characterization methods include:
- NMR Spectroscopy : Used to determine the structure and purity of the synthesized compound.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various strains of bacteria and fungi. For instance, it demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective inhibition at low concentrations.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 2.32 | High selectivity over non-tuberculous mycobacteria |
The selectivity against non-tuberculous mycobacteria suggests a targeted approach in treating tuberculosis without affecting other bacterial strains significantly .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies indicate that it possesses antiproliferative properties against various cancer cell lines, including pancreatic ductal adenocarcinoma. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Ductal Adenocarcinoma | 0.86 |
| HeLa Cells | 4.2 |
These results indicate its potential as a lead compound for developing new anticancer therapies .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies suggest that it may inhibit key enzymes involved in cellular metabolism and proliferation.
Key Findings from Molecular Docking Studies:
- Binding Affinity : The compound exhibits strong binding affinity to target proteins associated with Mtb and cancer cells.
- Stability : The protein-ligand complex remains stable over time, indicating a potential for prolonged therapeutic effects.
Case Studies
Several case studies have been published that explore the efficacy of this compound in preclinical models:
- Study on Antimycobacterial Activity : A recent study demonstrated that derivatives of imidazo[2,1-b]thiazole showed significant antitubercular activity with minimal toxicity in human lung fibroblast cell lines .
- Cancer Cell Line Evaluation : In another study, a series of imidazo[2,1-b]thiazole derivatives were evaluated for antiproliferative activity against multiple cancer cell lines. The results indicated that specific substitutions on the imidazo ring enhanced cytotoxicity .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how is its purity validated?
The synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P2O5/MeSO3H), which minimizes side reactions and improves yield .
- Step 2 : Introduction of the tetrazole-thioacetamide moiety through nucleophilic substitution. For example, reacting 1-methyl-1H-tetrazole-5-thiol with a bromoacetamide intermediate under basic conditions (e.g., K2CO3 in DMF) .
- Purification : Column chromatography (silica gel, CH2Cl2:MeOH gradient) followed by recrystallization from ethanol/water mixtures.
- Validation : Purity is confirmed via HPLC (>95%), supported by 1H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 4.3 ppm for -SCH2-) and IR (ν 1670 cm⁻¹ for C=O, 1540 cm⁻¹ for C=N) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- X-ray crystallography resolves the crystal lattice, confirming the imidazo[2,1-b]thiazole and tetrazole ring geometries (bond angles: C-N-S ~105°, C-S-C ~112°) .
- Mass spectrometry (HRMS) validates the molecular ion peak at m/z 289.3528 [M+H]⁺ (calculated for C14H15N3O2S) .
- Thermogravimetric analysis (TGA) assesses thermal stability, showing decomposition above 250°C .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in large-scale synthesis, and how are side products mitigated?
- Catalytic optimization : Use of phase-transfer catalysts (e.g., PEG-400) improves interfacial reactivity in heterocyclic coupling steps, increasing yields from 65% to 85% .
- Side-product analysis : Byproducts like N-aryl maleimides (from over-oxidation) are minimized by controlling reaction temperature (70–80°C) and stoichiometric ratios (1:1.05 for thiol:acetamide) .
- In-line monitoring : FTIR spectroscopy tracks intermediate formation (e.g., disappearance of -SH stretches at 2550 cm⁻¹), enabling real-time adjustments .
Q. How does this compound interact with biological targets at the molecular level, and what contradictions exist in mechanistic studies?
- ER stress pathway activation : The compound induces apoptosis in glioblastoma cells via PERK-CHOP signaling, as shown by upregulated GRP78 and caspase-3 cleavage in vitro (IC50 = 12 μM) .
- Contradictions : Some studies report off-target inhibition of IKKβ (a kinase involved in NF-κB signaling) at higher concentrations (>25 μM), complicating mechanistic interpretation. Dose-response assays and siRNA knockdown are recommended to isolate primary targets .
- Structural insights : Docking studies suggest the tetrazole-thio group binds to ATP pockets in kinases, while the imidazo[2,1-b]thiazole moiety stabilizes hydrophobic interactions .
Q. What experimental designs are recommended to resolve discrepancies in cytotoxicity data across cell lines?
- Panel testing : Screen across diverse cell lines (e.g., U87, HeLa, HEK293) with standardized protocols (72-h MTT assays, 10% FBS RPMI media) .
- Metabolic profiling : LC-MS/MS quantifies intracellular metabolite shifts (e.g., glutathione depletion) to distinguish target-specific effects from general toxicity .
- Comparative SAR : Analogues lacking the tetrazole group show 10-fold reduced activity, confirming its critical role .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
Q. What computational tools are effective for predicting metabolite profiles and toxicity?
- ADMET prediction : SwissADME estimates a high BBB permeability (logBB = 0.8) but flags potential hepatotoxicity (CYP3A4 inhibition) .
- Metabolite ID : GLORYx predicts primary metabolites as S-oxidized tetrazole and imidazo-thiazole hydroxylation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
